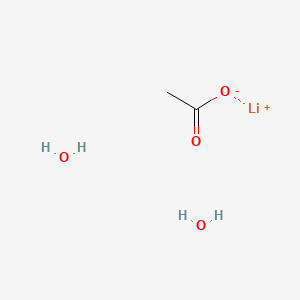

Lithium acetate dihydrate

Cat. No. B1632311

Key on ui cas rn:

6108-17-4

M. Wt: 102 g/mol

InChI Key: IAQLJCYTGRMXMA-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04152295

Procedure details

Another run was conducted employing the same apparatus as that used in Example I but in this run there was no source of halide in the catalyst system. The reactor was charged with 3.4 grams (20 millimoles) of ceric oxide, 7.6 grams (75 millimoles) of lithium acetate dihydrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 10.0 grams (185.2 millimoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath, pressured to 30 psig with oxygen and heated to 140° C. About one hour was required for the oil bath temperature to reach the reaction temperature desired, after which a reaction period of 5.3 hours was employed. During the reaction the reactor was pressured to 120 psig with oxygen intermittently. At the end of the reaction period (5.3 hours) the reactor was vented and 1.8 grams of unreacted butadiene was recovered in a cold trap. The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate was collected by filtration and dried. The ether solution filtrate was washed with water, neutralized with sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether then removed by distillation. The distillation residue (21.3 g) was a pale brown oil. It was analyzed by gas-liquid chromatography which showed that the residue was 86 per cent. ether with the remainder being the diacetoxy butenes. Specifically, there was produced 11 millimoles of 1,2-diacetoxy-3-butene and 3 millimoles of 1,4-diacetoxy-2 -butene for a total yield of 14 millimoles of diacetoxy butenes which represents a yield of 7 per cent bases on the butadiene charged.

[Compound]

Name

halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ceric oxide

Quantity

3.4 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

O.O.[C:3]([O-:6])(=[O:5])[CH3:4].[Li+].[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9].[CH2:15]=[CH:16][CH:17]=[CH2:18].O=O>C(O)(=O)C>[C:3]([O:6][CH2:15][CH:16]([O:11][C:8](=[O:10])[CH3:9])[CH:17]=[CH2:18])(=[O:5])[CH3:4].[C:3]([O:6][CH2:15][CH:16]=[CH:17][CH2:18][O:11][C:12](=[O:14])[CH3:13])(=[O:5])[CH3:4] |f:0.1.2.3|

|

Inputs

Step One

[Compound]

|

Name

|

halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

ceric oxide

|

|

Quantity

|

3.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

7.6 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.C(C)(=O)[O-].[Li+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged from the vapor phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which a reaction period of 5.3 hours

|

|

Duration

|

5.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction period (5.3 hours) the reactor

|

|

Duration

|

5.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1.8 grams of unreacted butadiene was recovered in a cold trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether solution filtrate was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether then removed by distillation

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC(C=C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 11 mmol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC=CCOC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 3 mmol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04152295

Procedure details

Another run was conducted employing the same apparatus as that used in Example I but in this run there was no source of halide in the catalyst system. The reactor was charged with 3.4 grams (20 millimoles) of ceric oxide, 7.6 grams (75 millimoles) of lithium acetate dihydrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 10.0 grams (185.2 millimoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath, pressured to 30 psig with oxygen and heated to 140° C. About one hour was required for the oil bath temperature to reach the reaction temperature desired, after which a reaction period of 5.3 hours was employed. During the reaction the reactor was pressured to 120 psig with oxygen intermittently. At the end of the reaction period (5.3 hours) the reactor was vented and 1.8 grams of unreacted butadiene was recovered in a cold trap. The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate was collected by filtration and dried. The ether solution filtrate was washed with water, neutralized with sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether then removed by distillation. The distillation residue (21.3 g) was a pale brown oil. It was analyzed by gas-liquid chromatography which showed that the residue was 86 per cent. ether with the remainder being the diacetoxy butenes. Specifically, there was produced 11 millimoles of 1,2-diacetoxy-3-butene and 3 millimoles of 1,4-diacetoxy-2 -butene for a total yield of 14 millimoles of diacetoxy butenes which represents a yield of 7 per cent bases on the butadiene charged.

[Compound]

Name

halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ceric oxide

Quantity

3.4 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

O.O.[C:3]([O-:6])(=[O:5])[CH3:4].[Li+].[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9].[CH2:15]=[CH:16][CH:17]=[CH2:18].O=O>C(O)(=O)C>[C:3]([O:6][CH2:15][CH:16]([O:11][C:8](=[O:10])[CH3:9])[CH:17]=[CH2:18])(=[O:5])[CH3:4].[C:3]([O:6][CH2:15][CH:16]=[CH:17][CH2:18][O:11][C:12](=[O:14])[CH3:13])(=[O:5])[CH3:4] |f:0.1.2.3|

|

Inputs

Step One

[Compound]

|

Name

|

halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

ceric oxide

|

|

Quantity

|

3.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

7.6 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.C(C)(=O)[O-].[Li+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged from the vapor phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which a reaction period of 5.3 hours

|

|

Duration

|

5.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction period (5.3 hours) the reactor

|

|

Duration

|

5.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1.8 grams of unreacted butadiene was recovered in a cold trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether solution filtrate was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether then removed by distillation

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC(C=C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 11 mmol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC=CCOC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 3 mmol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04152295

Procedure details

Another run was conducted employing the same apparatus as that used in Example I but in this run there was no source of halide in the catalyst system. The reactor was charged with 3.4 grams (20 millimoles) of ceric oxide, 7.6 grams (75 millimoles) of lithium acetate dihydrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 10.0 grams (185.2 millimoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath, pressured to 30 psig with oxygen and heated to 140° C. About one hour was required for the oil bath temperature to reach the reaction temperature desired, after which a reaction period of 5.3 hours was employed. During the reaction the reactor was pressured to 120 psig with oxygen intermittently. At the end of the reaction period (5.3 hours) the reactor was vented and 1.8 grams of unreacted butadiene was recovered in a cold trap. The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate was collected by filtration and dried. The ether solution filtrate was washed with water, neutralized with sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether then removed by distillation. The distillation residue (21.3 g) was a pale brown oil. It was analyzed by gas-liquid chromatography which showed that the residue was 86 per cent. ether with the remainder being the diacetoxy butenes. Specifically, there was produced 11 millimoles of 1,2-diacetoxy-3-butene and 3 millimoles of 1,4-diacetoxy-2 -butene for a total yield of 14 millimoles of diacetoxy butenes which represents a yield of 7 per cent bases on the butadiene charged.

[Compound]

Name

halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ceric oxide

Quantity

3.4 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

O.O.[C:3]([O-:6])(=[O:5])[CH3:4].[Li+].[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9].[CH2:15]=[CH:16][CH:17]=[CH2:18].O=O>C(O)(=O)C>[C:3]([O:6][CH2:15][CH:16]([O:11][C:8](=[O:10])[CH3:9])[CH:17]=[CH2:18])(=[O:5])[CH3:4].[C:3]([O:6][CH2:15][CH:16]=[CH:17][CH2:18][O:11][C:12](=[O:14])[CH3:13])(=[O:5])[CH3:4] |f:0.1.2.3|

|

Inputs

Step One

[Compound]

|

Name

|

halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

ceric oxide

|

|

Quantity

|

3.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

7.6 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.C(C)(=O)[O-].[Li+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged from the vapor phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which a reaction period of 5.3 hours

|

|

Duration

|

5.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction period (5.3 hours) the reactor

|

|

Duration

|

5.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1.8 grams of unreacted butadiene was recovered in a cold trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether solution filtrate was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether then removed by distillation

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC(C=C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 11 mmol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC=CCOC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 3 mmol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |